1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine
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Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine is a heterocyclic compound with the molecular formula C8H13N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with methylamine under specific conditions . Another method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, followed by nucleophilic substitution of the bromine atom with azide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, such as the substitution of bromine with azide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium azide (NaN3) in acetone-water mixtures are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution of bromine with azide results in the formation of azido derivatives .
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazol-6-amine |
InChI |
InChI=1S/C8H13N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h5,7H,2-4,9H2,1H3 |
InChI Key |
CLURULJDTMJORB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC(C2)N)C=N1 |
Origin of Product |
United States |
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